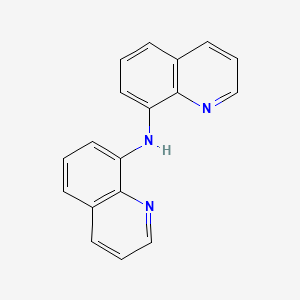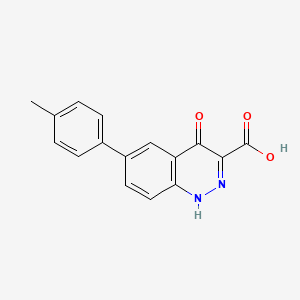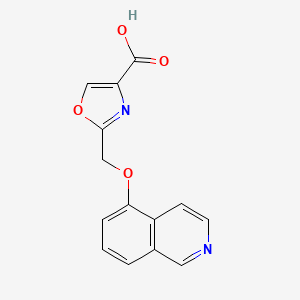
Ethyl 2,3-dicyano-3-naphthalen-1-ylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,3-dicyano-3-(naphthalen-1-yl)propanoate: is an organic compound with the molecular formula C16H12N2O2. This compound is characterized by the presence of a naphthalene ring, two cyano groups, and an ester functional group. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,3-dicyano-3-(naphthalen-1-yl)propanoate typically involves the reaction of ethyl cyanoacetate with naphthaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification steps.
Industrial Production Methods: In an industrial setting, the production of ethyl 2,3-dicyano-3-(naphthalen-1-yl)propanoate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems may be employed to enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2,3-dicyano-3-(naphthalen-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Ethyl 2,3-dicyano-3-(naphthalen-1-yl)propanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound may be used to study enzyme-catalyzed reactions and metabolic pathways involving ester and cyano groups.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of novel pharmacophores.
Industry: In the industrial sector, ethyl 2,3-dicyano-3-(naphthalen-1-yl)propanoate is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2,3-dicyano-3-(naphthalen-1-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The ester and cyano groups can participate in various biochemical reactions, influencing the activity of enzymes and modulating signaling pathways. The naphthalene ring provides a hydrophobic interaction site, enhancing the compound’s binding affinity to specific targets.
Comparaison Avec Des Composés Similaires
- Ethyl 2-cyano-3-(naphthalen-1-yl)propanoate
- Ethyl 2,3-dicyano-3-phenylpropanoate
- Methyl 2,3-dicyano-3-(naphthalen-1-yl)propanoate
Comparison: Ethyl 2,3-dicyano-3-(naphthalen-1-yl)propanoate is unique due to the presence of two cyano groups and a naphthalene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds with only one cyano group or different aromatic rings. The naphthalene ring also enhances the compound’s hydrophobicity, making it more suitable for certain applications in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
62875-53-0 |
|---|---|
Formule moléculaire |
C17H14N2O2 |
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
ethyl 2,3-dicyano-3-naphthalen-1-ylpropanoate |
InChI |
InChI=1S/C17H14N2O2/c1-2-21-17(20)16(11-19)15(10-18)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,15-16H,2H2,1H3 |
Clé InChI |
RCAXXGVGYKQHPU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C#N)C(C#N)C1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)acetic acid](/img/structure/B11846766.png)


![1,3-Dimethyl-4-oxo-4H-pyrido[2,1-a]isoquinolin-2-yl acetate](/img/structure/B11846777.png)
![2-Benzyl-4-chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11846781.png)
![Ethyl 3-[(diethylamino)methyl]-1h-indole-2-carboxylate](/img/structure/B11846784.png)



![Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]-](/img/structure/B11846810.png)
![2-[(3,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11846814.png)
![1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11846830.png)

